molecular formula C7H9N3 B3319708 1-(Pyrimidin-4-yl)cyclopropanamine CAS No. 1159878-11-1

1-(Pyrimidin-4-yl)cyclopropanamine

Cat. No.: B3319708
CAS No.: 1159878-11-1
M. Wt: 135.17
InChI Key: ZCJPVWKDEHUKAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidin-4-yl substituted α-amino acids, which could be related to 1-(Pyrimidin-4-yl)cyclopropanamine, has been shown to be a versatile route from alkynyl ketones . The reaction of amidines with α-amino acid alkynyl ketones is a versatile route to pyrimidin-4-yl substituted α-amino acids .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 20 bonds; 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, and 1 six-membered ring . It also contains 1 primary amine (aliphatic), and 1 Pyrimidine .


Chemical Reactions Analysis

The reaction of amidines with α-amino acid alkynyl ketones is shown to be a versatile route to pyrimidin-4-yl substituted α-amino acids . This route is also applicable to a parallel synthesis approach and has allowed the formation of a range of pyrimidin-4-yl substituted α-amino acids .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 135.17. It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .

Mechanism of Action

While the specific mechanism of action for 1-(Pyrimidin-4-yl)cyclopropanamine is not mentioned in the search results, pyrimidines have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

The safety information for 1-(Pyrimidin-4-yl)cyclopropanamine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Pyrimidines, including 1-(Pyrimidin-4-yl)cyclopropanamine, have been recognized for their diverse biological potential and are considered as bioisosteres with purines . Many pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

1-pyrimidin-4-ylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(2-3-7)6-1-4-9-5-10-6/h1,4-5H,2-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJPVWKDEHUKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Pyrimidin-4-yl)cyclopropanamine
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1-(Pyrimidin-4-yl)cyclopropanamine
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1-(Pyrimidin-4-yl)cyclopropanamine
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1-(Pyrimidin-4-yl)cyclopropanamine
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1-(Pyrimidin-4-yl)cyclopropanamine
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1-(Pyrimidin-4-yl)cyclopropanamine

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